Azido-PEG2-propargyl
Overview
Description
Azido-PEG2-propargyl is an organic compound with the molecular formula C7H11N3O2. It is characterized by the presence of an azido group and a propargyl group, making it a versatile intermediate in organic synthesis. This compound is often used in click chemistry and other applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-propargyl typically involves the reaction of propargyl alcohol with 2-(2-chloroethoxy)ethanol to form the intermediate 3-(2-(2-chloroethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with sodium azide to yield the final product. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the azide substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azide substitution reaction.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) iodide as a catalyst, solvents like DMF or acetonitrile.
Substitution Reactions: Sodium azide, solvents like DMF.
Reduction Reactions: Hydrogen gas, palladium on carbon as a catalyst.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of the corresponding amine.
Scientific Research Applications
Azido-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Azido-PEG2-propargyl primarily involves its reactivity with other molecules through the azido and propargyl groups. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper(I) ions. This reaction is highly specific and efficient, making it valuable for various applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-propargyl: Contains both azido and propargyl groups, making it highly versatile.
3-(2-(2-Aminoethoxy)ethoxy)prop-1-yne: Similar structure but with an amino group instead of an azido group, leading to different reactivity and applications.
3-(2-(2-Hydroxyethoxy)ethoxy)prop-1-yne: Contains a hydroxy group, used in different types of chemical reactions.
Uniqueness
This compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its azido group is particularly useful in click chemistry, while the propargyl group provides additional reactivity options. This combination makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-4-11-6-7-12-5-3-9-10-8/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYPZVBKUZTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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